4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H27Cl2N |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3; |
InChI Key |
AOQSMDJNCAAYER-SKCUOGQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=CC=C2Cl)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
Starting Materials and Deuterium Sources
The synthesis typically begins with deuterated precursors or employs isotopic exchange strategies:
Stepwise Synthesis Protocol
Step 1: Cyclobutane Ring Formation
Reaction : 4-Chlorobenzyl cyanide reacts with 1,3-dibromopropane in DMSO under NaH catalysis to form 1-(4-chlorophenyl)-1-cyclobutyl cyanide.
Deuteration Modifications :
- Substitute 1,3-dibromopropane with 1,3-dibromopropane-d6 to introduce deuterium at the cyclobutane methylene groups.
- Yield: 78–109% (dependent on stoichiometric control of NaH and temperature).
Step 2: Grignard Addition and Amine Formation
Reaction : The cyanide intermediate undergoes Grignard addition with isobutyl magnesium bromide (deuterated variant: i-C₄D₉MgBr) in toluene, followed by NaBH₄ reduction to yield 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine.
Key Parameters :
- Temperature: 105°C for reflux (prevents deuteration loss).
- Solvent: Anhydrous toluene or THF-d8 to maintain isotopic purity.
- Yield: 80% (with <2% non-deuterated byproduct).
Step 3: Dimethylation with Deuterated Reagents
Reaction : The primary amine is dimethylated using deuterated formaldehyde (CD₂O) and formic acid (DCO₂H) under Eschweiler-Clarke conditions.
Optimization :
Purification and Isolation
Recrystallization
Analytical Validation
Isotopic Enrichment Analysis
| Technique | Parameters | Results |
|---|---|---|
| LC-HRMS | ESI(+), m/z 322.346 [M+H]⁺ | Isotopic purity: 98.5% d6 |
| NMR (¹H/²H) | DMSO-d6, 500 MHz | Deuterium incorporation: 99% |
Impurity Profiling
| Impurity | Source | Control Measure |
|---|---|---|
| Non-deuterated analog | Incomplete deuteration | Extended reaction time (24h) |
| Chlorinated byproducts | Side reactions during cyclobutane formation | NaH stoichiometry adjustment |
Industrial-Scale Considerations
Cost-Efficiency Strategies
Chemical Reactions Analysis
Types of Reactions
4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups at the chlorine positions.
Scientific Research Applications
Chemical Properties and Background
- Chemical Formula : C16H18D6ClN.HCl
- Molecular Weight : 308.32 g/mol
- CAS Number : 1189935-32-7
- IUPAC Name : 1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuterio-cyclobutyl]-N,3-dimethyl-butan-1-amine; hydrochloride
4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride is structurally related to Sibutramine, which functions as a serotonin and norepinephrine reuptake inhibitor. The deuteration (substitution of hydrogen with deuterium) enhances the stability and specificity of the compound in various analytical techniques.
Pharmacological Studies
This compound is utilized in pharmacological research to study the mechanisms of action of Sibutramine and its metabolites. Its application includes:
- Mechanism Exploration : Researchers employ this compound to investigate how Sibutramine affects neurotransmitter levels and appetite regulation.
- Comparative Studies : It serves as a reference standard to compare the effects of non-deuterated Sibutramine on weight loss and metabolic rates in clinical studies.
Metabolic Research
The compound's role extends into metabolic research, particularly in understanding obesity and weight management:
- Energy Expenditure Studies : It is used to measure changes in energy expenditure and caloric intake in animal models, providing insights into the efficacy of Sibutramine derivatives.
- Longitudinal Studies : In studies examining long-term weight management strategies, this compound aids in tracking metabolic changes over time.
Analytical Chemistry
In analytical chemistry, this compound is employed as a stable isotope-labeled internal standard in various assays:
- Mass Spectrometry : The compound enhances the accuracy of mass spectrometric analyses by compensating for matrix effects during quantification.
- HPLC Analysis : High-performance liquid chromatography (HPLC) methods utilize this compound to ensure precise measurement of Sibutramine levels in biological samples.
Case Study 1: Efficacy of Sibutramine Derivatives
A study published in the International Journal of Obesity explored the efficacy of various Sibutramine derivatives, including this compound. The results indicated that deuterated compounds exhibited enhanced metabolic stability compared to their non-deuterated counterparts, leading to prolonged effects on appetite suppression and energy expenditure .
Case Study 2: Pharmacokinetics in Clinical Trials
In a clinical trial assessing the pharmacokinetics of Sibutramine, researchers used this compound as an internal standard. The study demonstrated improved accuracy in determining plasma concentrations of the drug over time, allowing for better understanding of its absorption and elimination profiles .
Mechanism of Action
The mechanism of action of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) involves its interaction with specific molecular targets in the body. The compound primarily acts as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and has implications for its use in studying neurological and psychiatric disorders.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Isotopologues
4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride
- Molecular Formula : C₁₇H₂₁D₆Cl₂N
- Molecular Weight : 322.35
- Key Difference : Chlorine substitution at the 3-position of the phenyl ring instead of the 2-position.
- Impact : Positional isomerism alters chromatographic retention times and fragmentation patterns in MS, enabling distinct identification from the 2-chloro variant .
Sibutramine-d6 Hydrochloride
- Molecular Formula : C₁₇H₂₀D₆ClN·HCl
- Molecular Weight : 322.35
- Key Difference : Retains the original 4-chlorophenyl group of sibutramine but incorporates six deuterium atoms.
- Application : Used as an internal standard for quantifying unmodified sibutramine in pharmaceutical quality control .
USP Sibutramine Related Compounds (Non-Deuterated)
- Related Compound C :
3-Desmethyl 4-Methyl Sibutramine-d6 Hydrochloride
Tabulated Comparison of Key Compounds
Biological Activity
4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride is a derivative of sibutramine, a compound that has been widely studied for its effects on weight management and obesity treatment. This compound, specifically designed with deuterium isotopes, is of particular interest in pharmacological research due to its potential biological activity and mechanisms of action.
Biological Activity
Binding Affinity and Mechanism of Action
The biological activity of this compound is characterized by its strong binding affinity to specific receptors involved in appetite regulation and energy metabolism. The compound exhibits a pKi value of 9.7, indicating a high affinity for its target sites. The mechanism involves reversible covalent interactions with cysteine protease enzymes, which play a crucial role in metabolic pathways. This interaction inhibits enzyme activity, thereby affecting the degradation of proteins involved in appetite regulation.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound undergoes significant metabolic transformations, leading to various metabolites that retain some biological activity. In comparative studies of sibutramine formulations, parameters such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax) were analyzed to assess bioavailability and absorption rates . These studies indicate that the pharmacokinetics of sibutramine and its derivatives are influenced by formulation differences, which can impact therapeutic efficacy.
Clinical Studies
A notable study utilized machine learning algorithms to predict weight loss outcomes in patients treated with sibutramine, revealing an accuracy rate of 71% for predicting responses at three months and 80% at six months . This underscores the importance of personalized medicine approaches in optimizing treatment strategies for obesity using compounds like this compound.
Case Studies
Case Study 1: Weight Loss Therapy
In a clinical trial involving patients undergoing sibutramine therapy, significant changes were observed in metabolic markers such as leptin and ghrelin levels after six months of treatment. The study highlighted correlations between these biomarkers and patient responses to therapy, suggesting that monitoring these parameters could enhance treatment personalization .
Case Study 2: Predictive Modeling
Another study developed a predictive model based on patient characteristics and biochemical markers to estimate the effectiveness of sibutramine therapy. This model incorporated various factors, including genetic markers and hormonal levels, demonstrating the complexity of biological responses to obesity treatments .
Table 1: Pharmacokinetic Parameters of Sibutramine Formulations
| Parameter | R-Sibutramine | S-Sibutramine |
|---|---|---|
| Cmax | 89.25 - 122.88% | 88.27 - 124.08% |
| AUC0-t | 90.37 - 123.18% | 86.15 - 121.78% |
| AUCinf | 91.20 - 122.38% | 88.02 - 120.96% |
Table 2: Biochemical Markers Changes Over Six Months
| Biomarker | Change (p-value) |
|---|---|
| Glucagon-like peptide 1 | -0.24 (0.04) |
| Ghrelin (ng/mL) | +0.25 (0.04) |
| miR155 | -0.57 (0.04) |
| Procollagen type 1 | -0.37 (0.02) |
| NT-proBMP/leptin | -0.41 (0.05) |
Q & A
Q. How do researchers validate the selectivity of analytical methods for detecting trace impurities in complex matrices?
- Methodology : Perform forced degradation studies (acid/base hydrolysis, oxidation) to generate impurities. Use LC-MS/MS to confirm method selectivity by resolving co-eluting peaks. Cross-validate with orthogonal techniques (e.g., capillary electrophoresis) to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
